3-Bromo-4-isopropoxy-5-nitrobenzaldehyde
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Overview
Description
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzaldehyde, featuring bromine, isopropoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-isopropoxy-5-nitrobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 with Pd/C catalyst or Fe in HCl.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products Formed
Oxidation: 3-Bromo-4-isopropoxy-5-nitrobenzoic acid.
Reduction: 3-Bromo-4-isopropoxy-5-aminobenzaldehyde.
Substitution: 3-Methoxy-4-isopropoxy-5-nitrobenzaldehyde.
Scientific Research Applications
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the development of biochemical probes due to its functional groups that can interact with biological molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxy-5-nitrobenzaldehyde depends on its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are useful in various biochemical applications.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in many synthetic pathways.
Bromo Group:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
- 3-Bromo-4-methoxy-5-nitrobenzaldehyde
Uniqueness
3-Bromo-4-isopropoxy-5-nitrobenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for specific synthetic applications where the steric and electronic effects of the isopropoxy group are beneficial .
Properties
Molecular Formula |
C10H10BrNO4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
3-bromo-5-nitro-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrNO4/c1-6(2)16-10-8(11)3-7(5-13)4-9(10)12(14)15/h3-6H,1-2H3 |
InChI Key |
IKCLMPHBHPMZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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